Cas no 1922779-60-9 (1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)

1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid
- 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(phenylmethyl) ester
-
- インチ: 1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)
- InChIKey: ICXGOKDOIFGMDR-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(F)(F)CC1C(O)=O
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- ふってん: 434.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.04±0.40(Predicted)
1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1229261-10.0g |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
Enamine | EN300-1229261-1.0g |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-1229261-500mg |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 500mg |
$656.0 | 2023-10-02 | |
Aaron | AR028MYU-250mg |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylicacid |
1922779-60-9 | 95% | 250mg |
$600.00 | 2025-02-16 | |
Aaron | AR028MYU-500mg |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylicacid |
1922779-60-9 | 95% | 500mg |
$927.00 | 2025-02-16 | |
Enamine | EN300-1229261-2500mg |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 2500mg |
$1650.0 | 2023-10-02 | |
Enamine | EN300-1229261-5000mg |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 5000mg |
$2443.0 | 2023-10-02 | |
Enamine | EN300-1229261-0.5g |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 0.5g |
$656.0 | 2025-02-21 | |
Enamine | EN300-1229261-0.1g |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 0.1g |
$293.0 | 2025-02-21 | |
Enamine | EN300-1229261-50mg |
1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid |
1922779-60-9 | 95.0% | 50mg |
$197.0 | 2023-10-02 |
1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acidに関する追加情報
Recent Advances in the Application of 1-(Benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic Acid (CAS: 1922779-60-9) in Chemical Biology and Pharmaceutical Research
The compound 1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 1922779-60-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated pyrrolidine derivative serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and peptidomimetics. Recent studies have highlighted its role in modulating enzyme activity and improving the pharmacokinetic properties of drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a key intermediate in the synthesis of novel SARS-CoV-2 main protease inhibitors. The difluoropyrrolidine moiety was found to enhance binding affinity by forming critical hydrogen bonds with the active site residues, while the benzyloxycarbonyl (Cbz) protecting group facilitated selective deprotection during solid-phase peptide synthesis. This research underscores the compound's potential in antiviral drug development.
In the realm of cancer therapeutics, researchers at the Scripps Research Institute utilized 1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid to develop a new class of HDAC (histone deacetylase) inhibitors. The fluorinated pyrrolidine core was shown to improve cell permeability and metabolic stability compared to traditional aliphatic analogs. These findings were published in ACS Chemical Biology (2024), highlighting the compound's role in epigenetic drug discovery.
Recent synthetic methodology developments have also expanded the utility of this compound. A team at MIT reported a novel asymmetric synthesis route in Organic Letters (2024) that significantly improves the enantiomeric purity of the final product. This advancement is particularly important for pharmaceutical applications where stereochemistry plays a crucial role in biological activity.
From a structural perspective, the difluoropyrrolidine scaffold in 1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid offers unique conformational properties. The fluorine atoms induce a gauche effect that restricts molecular flexibility, making it an excellent candidate for designing conformationally constrained peptides. This property has been exploited in recent work on G-protein coupled receptor (GPCR) modulators, as reported in Nature Chemical Biology (2023).
Looking forward, the compound's applications appear poised for expansion. Current research directions include its use in PROTAC (proteolysis targeting chimera) design and as a building block for fluorine-containing bioisosteres. The growing interest in fluorinated pharmaceuticals suggests that 1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid will continue to play a significant role in medicinal chemistry innovation.
1922779-60-9 (1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid) 関連製品
- 1366434-78-7(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 4-methylbenzene-1-sulfonate)
- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 297765-50-5((S)-1-(4-Bromophenyl)-2-azidoethanol)
- 1361911-11-6(2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)




